3-[(3-chlorophenyl)sulfonyl]-N-[4-(propan-2-yl)phenyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine
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Overview
Description
3-[(3-chlorophenyl)sulfonyl]-N-[4-(propan-2-yl)phenyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core, substituted with a 3-chlorophenylsulfonyl group and a 4-(propan-2-yl)phenyl group. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-chlorophenyl)sulfonyl]-N-[4-(propan-2-yl)phenyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as thienopyrimidine and triazole derivatives.
Introduction of the 3-Chlorophenylsulfonyl Group: This step involves the sulfonylation of the core structure using reagents like chlorosulfonic acid or sulfonyl chlorides under controlled conditions.
Attachment of the 4-(Propan-2-yl)phenyl Group: This can be accomplished through a coupling reaction, such as Suzuki-Miyaura coupling, using appropriate boronic acids and palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities, converting them to amines or other reduced forms.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4) in suitable solvents.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction reactions.
Substituted Derivatives: From substitution reactions.
Scientific Research Applications
3-[(3-chlorophenyl)sulfonyl]-N-[4-(propan-2-yl)phenyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 3-[(3-chlorophenyl)sulfonyl]-N-[4-(propan-2-yl)phenyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Known for their diverse biological activities and structural similarities.
Thienopyrimidine Derivatives: Share the core structure and exhibit similar chemical properties.
Triazole Derivatives: Known for their wide range of applications in medicinal chemistry and materials science.
Uniqueness
3-[(3-chlorophenyl)sulfonyl]-N-[4-(propan-2-yl)phenyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine stands out due to its unique combination of functional groups, which imparts specific chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H18ClN5O2S2 |
---|---|
Molecular Weight |
484.0 g/mol |
IUPAC Name |
10-(3-chlorophenyl)sulfonyl-N-(4-propan-2-ylphenyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine |
InChI |
InChI=1S/C22H18ClN5O2S2/c1-13(2)14-6-8-16(9-7-14)24-20-19-18(10-11-31-19)28-21(25-20)22(26-27-28)32(29,30)17-5-3-4-15(23)12-17/h3-13H,1-2H3,(H,24,25) |
InChI Key |
BJQRYGYRGMBQJC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
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